molecular formula C15H12ClNO3 B5112599 N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5112599
M. Wt: 289.71 g/mol
InChI Key: LJKQCARGLYNEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a chemical compound that likely contains a benzodioxine ring, a carboxamide group, and a 2-chlorophenyl group . The benzodioxine ring is a type of heterocyclic compound that consists of a benzene ring fused to a dioxin ring . The carboxamide group is a functional group that is often found in various organic compounds, including many pharmaceuticals . The 2-chlorophenyl group is a phenyl group with a chlorine atom attached to the second carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxine ring, a carboxamide group, and a 2-chlorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthetic route used and the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzodioxine ring, the carboxamide group, and the 2-chlorophenyl group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . These could include its solubility, melting point, boiling point, and other properties relevant to its intended use .

Scientific Research Applications

Chemical Literature and Documentation

“ChemDiv1_008767” contributes to the chemical literature by capturing and documenting ideas, methods, results, implications, and applications. This information is essential for further research developments, securing grants, product development, marketing, and gaining competitive advantages .

Cytotoxic Mechanisms of Ionic Liquids

While not directly related to “ChemDiv1_008767,” a large-scale study investigated the cytotoxic action of various classes of ionic liquids, including imidazolium, pyridinium, pyrrolidinium, ammonium, and cholinium ILs. Understanding such mechanisms can inform drug design and toxicology research .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies . If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-10-5-1-2-6-11(10)17-15(18)14-9-19-12-7-3-4-8-13(12)20-14/h1-8,14H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKQCARGLYNEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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